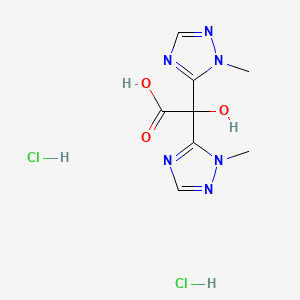![molecular formula C16H13F3N2O3 B2648007 2-(2-nitroethyl)-N-[3-(trifluoromethyl)phenyl]benzamide CAS No. 343372-64-5](/img/structure/B2648007.png)
2-(2-nitroethyl)-N-[3-(trifluoromethyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-nitroethyl)-N-[3-(trifluoromethyl)phenyl]benzamide is a complex organic compound characterized by the presence of a nitroethyl group and a trifluoromethyl-substituted phenyl group attached to a benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-nitroethyl)-N-[3-(trifluoromethyl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the nitroethyl and trifluoromethyl-substituted phenyl intermediates. . The final step involves the formation of the benzamide linkage through an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-nitroethyl)-N-[3-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitroethyl group can be oxidized to form nitroacetic acid derivatives.
Reduction: The nitro group can be reduced to an amine, potentially leading to the formation of amide or imine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or lithium diisopropylamide (LDA) can be used under anhydrous conditions.
Major Products
Wissenschaftliche Forschungsanwendungen
2-(2-nitroethyl)-N-[3-(trifluoromethyl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 2-(2-nitroethyl)-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets, often through the formation of hydrogen bonds and hydrophobic interactions. The nitro and trifluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-nitroethyl)-N-phenylbenzamide: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
N-[3-(trifluoromethyl)phenyl]benzamide: Lacks the nitroethyl group, affecting its biological activity and applications.
2-(2-nitroethyl)-N-[4-(trifluoromethyl)phenyl]benzamide: Positional isomer with potentially different steric and electronic properties.
Uniqueness
2-(2-nitroethyl)-N-[3-(trifluoromethyl)phenyl]benzamide is unique due to the combination of the nitroethyl and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications across various scientific disciplines, making it a valuable compound for research and development .
Eigenschaften
IUPAC Name |
2-(2-nitroethyl)-N-[3-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O3/c17-16(18,19)12-5-3-6-13(10-12)20-15(22)14-7-2-1-4-11(14)8-9-21(23)24/h1-7,10H,8-9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVLGFZIZSWSFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC[N+](=O)[O-])C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-[(4-methylphenyl)methoxy][(3-nitrophenyl)methylidene]amine](/img/structure/B2647925.png)

![1,7-dimethyl-3-(2-methylbenzyl)-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2647928.png)

![(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2647931.png)
![1-[(2R,3R)-2-(4-Bromophenyl)-3-hydroxypyrrolidin-1-yl]-2-chloroethanone](/img/structure/B2647932.png)
![2-[(3-Thienylmethyl)amino]-1-butanol hydrochloride](/img/structure/B2647935.png)

![8-(3,4-dimethylphenyl)-1-methyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2647938.png)
![6-oxo-N-[4-(propan-2-yl)phenyl]-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2647942.png)

![1-(3-methylbenzyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2647944.png)
![5-amino-1-[(4-chlorophenyl)methyl]-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2647947.png)
